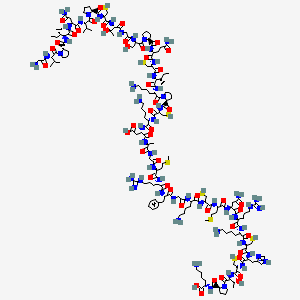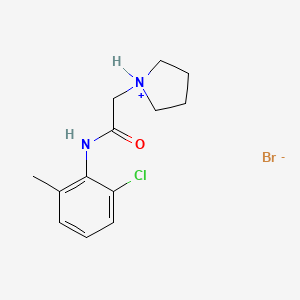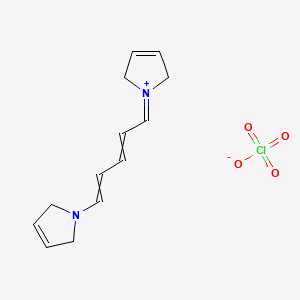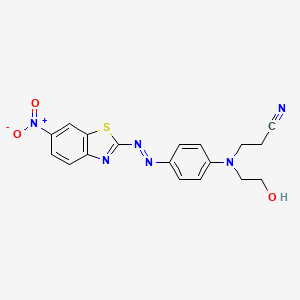![molecular formula C9H11NO2 B13743419 Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
Propionic acid-[3]pyridylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid-3pyridylmethyl ester, also known as pyridin-3-ylmethylpropanoate, is an organic compound with the molecular formula C9H11NO2. It is an ester derived from propionic acid and 3-pyridylmethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionic acid-3pyridylmethyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves heating propionic acid with 3-pyridylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of propionic acid-3pyridylmethyl ester follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the ester product .
Analyse Des Réactions Chimiques
Types of Reactions
Propionic acid-3pyridylmethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propionic acid and 3-pyridylmethanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products
Hydrolysis: Propionic acid and 3-pyridylmethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
Propionic acid-3pyridylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of propionic acid-3pyridylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release propionic acid and 3-pyridylmethanol, which may exert biological effects. Propionic acid can act as an antimicrobial agent by disrupting microbial cell membranes and metabolic processes . The ester itself may also interact with cellular components, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Propionic acid-3pyridylmethyl ester can be compared with other esters derived from propionic acid and different alcohols:
Propionic acid ethyl ester: Commonly used as a flavoring agent with a fruity odor.
Propionic acid methyl ester: Used in the synthesis of pharmaceuticals and as a solvent.
Propionic acid butyl ester: Utilized in the production of perfumes and as a plasticizer.
The uniqueness of propionic acid-3pyridylmethyl ester lies in its pyridyl group, which imparts distinct chemical and biological properties compared to other esters .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
pyridin-3-ylmethyl propanoate |
InChI |
InChI=1S/C9H11NO2/c1-2-9(11)12-7-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3 |
Clé InChI |
MIBYGAYSSRVCOW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)


![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)




![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)

![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)

